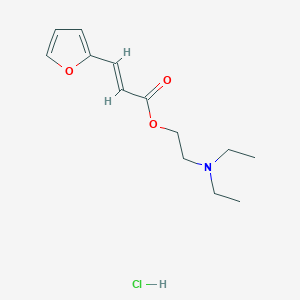![molecular formula C17H19N3O2 B5286535 N-[3-({[(2,5-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5286535.png)
N-[3-({[(2,5-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide
Vue d'ensemble
Description
N-[3-({[(2,5-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.147726857 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been synthesized and investigated for its antimicrobial activity against various microorganisms, showcasing its potential in medical and biological research. The compound’s structure was confirmed through elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry, Desai, & Intwala, 2009).
Crystal Structure Analysis
- Studies on similar compounds have analyzed their crystal structures, providing insights into their molecular conformation and intermolecular interactions. This is crucial for understanding the compound's behavior in various applications, including drug design and material science (Park, Park, Lee, & Kim, 1995).
Potential in Anticancer Research
- A compound with a similar structure, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and shown potential in anticancer research through in silico modeling targeting the VEGFr receptor. This highlights the possible use of such compounds in developing new anticancer drugs (Sharma et al., 2018).
Enhancement in Production Techniques
- Research has been conducted on improving the synthesis techniques of similar compounds, indicating their growing importance in scientific applications. The improved methods offer higher yields, purity, and cost-effectiveness, making them more accessible for various research purposes (Fenga, 2007).
Environmental Applications
- The compound's derivatives have been used as molecular probes for detecting carbonyl compounds in environmental water samples, showcasing its utility in environmental monitoring and research (Houdier, Perrier, Defrancq, & Legrand, 2000).
Agricultural Research
- Research on N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide, a similar compound, has indicated its capability to protect crops from chilling injury, suggesting its potential in agricultural research and development [(Tseng & Li, 1984)](https://consensus.app/papers/mefluidide-protection-severely-chilled-crop-plants-tseng/69484af827dc53b2816971227791ed02/?utm_source=chatgpt).
Insecticidal Activity
- Modifications of compounds similar to N-[3-({[(2,5-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide have been shown to exhibit insecticidal activity, broadening the scope of its applications to pest control in agriculture (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Pharmaceutical Research
- The compound and its derivatives have been studied in pharmaceutical research, particularly in the synthesis of new drug compounds. These studies contribute to the development of novel therapeutic agents (Zhang, 2008).
Fluorescence and Optical Applications
- Triphenylamine derivatives of similar compounds have been synthesized, exhibiting enhanced two-photon absorption, indicating potential applications in fluorescence microscopy and optical imaging (Wang et al., 2008).
Propriétés
IUPAC Name |
N-[3-[(2,5-dimethylphenyl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-7-8-12(2)16(9-11)20-17(22)19-15-6-4-5-14(10-15)18-13(3)21/h4-10H,1-3H3,(H,18,21)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBKYPNIXCGGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5286462.png)
![N-(2-hydroxybutyl)-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5286467.png)
![1-[3-(4-fluorophenyl)acryloyl]-2,6-dimethylpiperidine](/img/structure/B5286471.png)
![rel-(4aS,8aR)-6-{[2-(methoxymethyl)-5-pyrimidinyl]methyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5286479.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5286487.png)
![dimethyl 5-[(3-phenyl-2-propynoyl)amino]isophthalate](/img/structure/B5286494.png)

![5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5286512.png)
![N~4~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5286520.png)

![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5286530.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(6-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5286537.png)
![2-(2-methoxyphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5286548.png)
![[5-(4-cyclopentylpyrimidin-2-yl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanol](/img/structure/B5286557.png)
